Bienvenue dans la boutique en ligne BenchChem!

1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid

Medicinal Chemistry Stereochemical SAR Chiral Building Block Screening

1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid (CAS 952480-20-5), commonly designated as 1-Boc-4-phenyl-DL-proline, is a Boc-protected, 4-phenyl-substituted pyrrolidine-2-carboxylic acid supplied as a mixture of diastereomers. With molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol, this compound features a tert-butoxycarbonyl (Boc) amine-protecting group, a phenyl substituent at the pyrrolidine 4-position, and a carboxylic acid handle at the 2-position, rendering it a versatile intermediate for peptide synthesis, constrained peptidomimetic design, and pharmaceutical building block applications.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 952480-20-5
Cat. No. B7970256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid
CAS952480-20-5
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)
InChIKeyJDAQDIQHICLYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid (CAS 952480-20-5): Diastereomeric Mixture Procurement Guide for Chiral Building Block Selection


1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid (CAS 952480-20-5), commonly designated as 1-Boc-4-phenyl-DL-proline, is a Boc-protected, 4-phenyl-substituted pyrrolidine-2-carboxylic acid supplied as a mixture of diastereomers [1]. With molecular formula C₁₆H₂₁NO₄ and a molecular weight of 291.34 g/mol, this compound features a tert-butoxycarbonyl (Boc) amine-protecting group, a phenyl substituent at the pyrrolidine 4-position, and a carboxylic acid handle at the 2-position, rendering it a versatile intermediate for peptide synthesis, constrained peptidomimetic design, and pharmaceutical building block applications . The defining structural attribute—the diastereomeric mixture composition—distinguishes it from single-isomer stereochemical variants and shapes its procurement rationale.

Why 1-Boc-4-phenyl-DL-proline Cannot Be Interchanged with Single-Isomer or Fmoc Analogs: The Procurement Risk of Stereochemical Assumption


Generic substitution of 1-[(tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid with a single-isomer counterpart such as Boc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-29-3) or an Fmoc-protected analog such as Fmoc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid (CAS 269078-71-9) introduces fundamental discrepancies that cascade through experimental workflows. The diastereomeric mixture composition of CAS 952480-20-5 enables parallel stereochemical SAR exploration across all four possible configurations at the 2- and 4-positions, whereas single-isomer procurement locks the research program into a predetermined stereochemistry that may be suboptimal for the biological target. Furthermore, the Boc protecting group mandates acidic deprotection conditions (e.g., TFA), which is incompatible with acid-sensitive substrates and orthogonal to the basic deprotection (piperidine) required by Fmoc analogs—making the choice of protecting group a binary decision point in solid-phase peptide synthesis (SPPS) strategy . The quantitative evidence below substantiates why these are not interchangeable procurement decisions.

Quantitative Differentiation Evidence for 1-Boc-4-phenyl-DL-proline (CAS 952480-20-5) vs. Closest Analogs


Diastereomeric Mixture Composition vs. Single Stereoisomers: Stereochemical Diversity for Parallel SAR Screening

CAS 952480-20-5 is explicitly supplied as a 'mixture of diastereomers' (DL-proline designation), meaning it contains all configurational isomers at the 2- and 4-positions of the pyrrolidine ring [1]. In contrast, comparator CAS 96314-29-3 is a single, stereochemically defined (2S,4S) isomer suitable only for enantioselective synthesis of a predetermined configuration . The DL mixture enables simultaneous screening of multiple stereochemical configurations in a single synthetic campaign, whereas the single-isomer approach requires sequential procurement and synthesis of each stereoisomer independently. The stereochemical diversity inherent in the mixture is particularly relevant given that the cis vs. trans configuration of the 4-phenyl substituent relative to the carboxylic acid profoundly affects conformational behavior and, consequently, biological activity [2].

Medicinal Chemistry Stereochemical SAR Chiral Building Block Screening

4-Phenyl Substitution Preserves β-Turn Propensity While Adding Aromatic Interaction Potential vs. Unsubstituted Boc-Proline

The β-phenylproline scaffold—the core structure of CAS 952480-20-5—retains the high β-turn forming propensity characteristic of natural proline while introducing an aromatic side chain capable of participating in stabilizing aromatic-aromatic interactions. NMR, IR, and X-ray diffraction studies on model dipeptides demonstrated that both cis- and trans-β-phenylproline occupy the i+1 position of β-turns without disruption of the turn conformation, comparable to unsubstituted proline [1]. Critically, the phenyl substituent adopts 'specific well-defined orientations' that are more restricted for the cis derivative, providing differential conformational control depending on the relative stereochemistry [1]. By contrast, unsubstituted Boc-Pro-OH lacks this aromatic interaction capability altogether. The Kronenthal synthesis established that 4-phenylproline derivatives are accessible with stereospecific control, where cis- and trans-N-benzoyl-4-mesyloxy-L-proline precursors stereospecifically produce the corresponding trans- and cis-4-phenylproline derivatives respectively [2].

Constrained Peptidomimetics β-Turn Conformation Peptide Drug Design

Boc Protection Strategy: Acid-Labile Orthogonal Deprotection vs. Fmoc-Based Analogs for SPPS Workflow Compatibility

CAS 952480-20-5 employs the tert-butoxycarbonyl (Boc) protecting group, which is selectively removed under mild acidic conditions such as trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies in multi-step syntheses [1]. In contrast, the Fmoc-protected analog Fmoc-(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid (CAS 269078-71-9) requires basic deprotection conditions (typically 20% piperidine in DMF) . This dichotomy is non-negotiable in SPPS strategy selection: Boc-SPPS utilizes HF or TFA for final cleavage and is preferred for peptide thioesters and acid-stable sequences, while Fmoc-SPPS uses basic conditions and is standard for most automated synthesizers. The Boc-protected compound is thus specifically mandated for Boc-SPPS workflows and for synthetic routes involving base-sensitive functionalities where Fmoc deprotection would cause undesired side reactions.

Solid-Phase Peptide Synthesis Protecting Group Strategy Boc-SPPS

Validated Scaffold for HSP90 Inhibitor Development: (2R,4R)-4-Phenylproline Stereoisomer as Privileged Pharmacophoric Core

The 4-phenylproline scaffold—to which CAS 952480-20-5 directly provides access as a diastereomeric mixture—has been validated as the core pharmacophoric element in a series of novel HSP90 inhibitors. Zhang et al. (2025) optimized a series of resorcinol-based derivatives from the (2R,4R)-4-phenylproline stereoisomer, leading to the discovery of compounds 16t and 20m, which exhibit strong HSP90 binding affinity and antiproliferative effects against MCF-7, HCT116, SKBr3, K562, and A549 cancer cell lines [1]. The study explicitly leveraged the chiral nature of the 4-phenylproline scaffold for SAR analysis, demonstrating that stereochemistry at the 2- and 4-positions is critical for biological activity. By procuring the diastereomeric mixture (CAS 952480-20-5), researchers gain access to the same scaffold class that yielded these lead compounds, with the flexibility to explore all stereochemical configurations rather than being restricted to a single isomer that may not correspond to the biologically active stereochemistry.

HSP90 Inhibitors Oncology Chiral-Proline Derivatives

4-Phenylproline at the P2 Position Enhances Binding Affinity in SARS-CoV-2 Main Protease Inhibitors

Martins et al. (2025) demonstrated through computational modeling and biochemical assays that incorporation of large, hydrophobic, and π-rich groups at the P2 position—specifically citing 4-phenylproline—significantly enhances binding affinity to the SARS-CoV-2 main protease (Mpro) in nirmatrelvir derivative optimization [1]. This finding directly validates the 4-phenylproline scaffold (the core of CAS 952480-20-5) as a privileged fragment for antiviral cysteine protease inhibitor design. The study further employed a fragment-merging strategy combining the optimized P2 substituent (4-phenylproline-derived) with a nitrile warhead to yield a hybrid molecule with binding affinity comparable to nirmatrelvir itself [1]. The diastereomeric mixture (CAS 952480-20-5) enables exploration of which specific stereochemical configuration at the 2- and 4-positions maximizes this binding enhancement, a parameter the published study did not exhaustively resolve.

Antiviral Drug Design SARS-CoV-2 Mpro Nirmatrelvir Derivatives

Enantioselective Discrimination of Boc-Proline Derivatives: Fluorescent Sensor Demonstrates >9-Fold Differential Response Between Enantiomers

He et al. (2009) developed a highly enantioselective fluorescent sensor based on BINOL derivatives that discriminates between enantiomers of N-Boc-protected amino acids. In this system, one enantiomer of N-Boc-proline increased the fluorescence intensity of binaphthyl fluorophores by over 57-fold, while the other enantiomer produced only a 6-fold enhancement—a >9-fold differential response [1]. Although this study used N-Boc-proline (without the 4-phenyl substituent), it establishes a critical analytical principle: Boc-protected proline derivatives can be discriminated with high enantioselectivity using readily implemented fluorescence-based methods. This has direct implications for quality control and stereochemical purity assessment of CAS 952480-20-5 batches, where the diastereomeric composition can be analytically resolved using analogous chiral sensing platforms.

Chiral Analysis Enantioselective Sensing Quality Control

Optimal Procurement and Application Scenarios for 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid (CAS 952480-20-5)


Parallel Stereochemical SAR Screening in Early-Stage Medicinal Chemistry

When the optimal stereochemical configuration at the pyrrolidine 2- and 4-positions is unknown for a given biological target, procuring CAS 952480-20-5 as a diastereomeric mixture enables simultaneous synthesis and screening of all four stereoisomers in a single campaign. This is supported by the established stereochemical dependence of biological activity demonstrated in HSP90 inhibitor development, where the (2R,4R) configuration proved critical for potent inhibition [1]. Single-isomer procurement (e.g., CAS 96314-29-3) would necessitate four separate synthetic entries to achieve equivalent stereochemical coverage.

Boc-SPPS Incorporation of Conformationally Constrained β-Turn Mimetics

For solid-phase peptide synthesis employing Boc-strategy protocols, CAS 952480-20-5 provides an acid-labile protected 4-phenylproline building block that preserves the high β-turn forming propensity of proline while introducing a well-oriented aromatic side chain for potential stabilizing interactions [2][3]. This is directly applicable to the design of constrained peptidomimetics targeting protein-protein interactions where both conformational restriction and aromatic pharmacophore presentation are required.

HSP90-Targeted Oncology Lead Optimization Using 4-Phenylproline Scaffold

The 4-phenylproline scaffold has been validated as productive for HSP90 inhibitor development, with (2R,4R)-configured derivatives demonstrating antiproliferative activity across five cancer cell lines [1]. CAS 952480-20-5 serves as an entry point for generating focused libraries around this scaffold, enabling exploration of all four stereochemical configurations and subsequent SAR-driven optimization toward selective HSP90α inhibitors with improved oral bioavailability [1].

Antiviral Cysteine Protease Inhibitor Design via P2 Fragment Optimization

The demonstrated binding affinity enhancement achieved by incorporating 4-phenylproline at the P2 position of SARS-CoV-2 Mpro inhibitors [4] positions CAS 952480-20-5 as a strategic building block for antiviral drug discovery programs. The diastereomeric mixture format allows systematic evaluation of stereochemical preferences at the Mpro active site, with the potential for fragment-merging strategies to yield inhibitors with potency comparable to or exceeding nirmatrelvir [4].

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-4-phenylpyrrolidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.